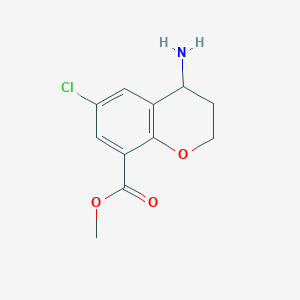![molecular formula C13H8ClN B12953009 6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
6-Chloro-[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C13H8ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 6th position and a cyano group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Chlorination: The biphenyl undergoes chlorination to introduce a chlorine atom at the 6th position. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under specific conditions.
Cyanation: The chlorinated biphenyl is then subjected to cyanation to introduce the cyano group at the 2nd position. This step can be performed using reagents like copper(I) cyanide (CuCN) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile may involve large-scale chlorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Aplicaciones Científicas De Investigación
6-Chloro-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The chlorine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4’-formyl-[1,1’-biphenyl]-3-carboxylic acid: This compound has a formyl group at the 4’ position and a carboxylic acid group at the 3 position, making it structurally similar but functionally different.
2-Chloro-[1,1’-biphenyl]-4-carbonitrile: This compound has the chlorine and cyano groups at different positions, leading to different chemical properties.
Uniqueness
6-Chloro-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its significance.
Propiedades
Fórmula molecular |
C13H8ClN |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-chloro-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8ClN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H |
Clave InChI |
YFLKIQRYVXYHRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


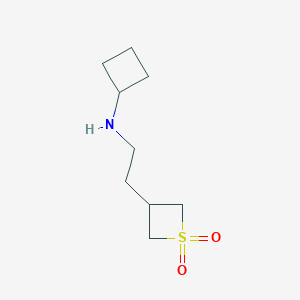


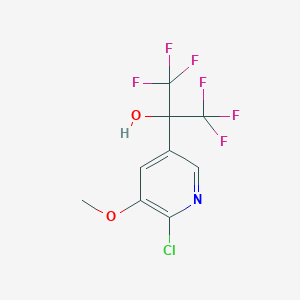
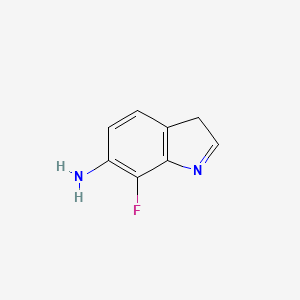
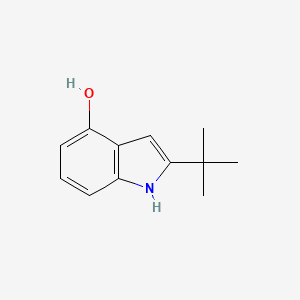



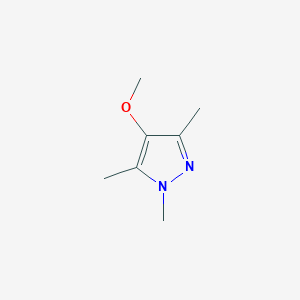
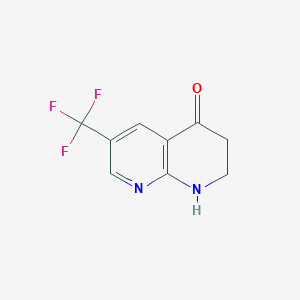
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)
